molecular formula C17H17N5OS B2634188 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(methylthio)benzamide CAS No. 2034299-46-0

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2634188
CAS No.: 2034299-46-0
M. Wt: 339.42
InChI Key: DEPLTTOAXIVSSF-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrazole and pyrazine ring, which are fused to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. The starting materials often include pyrazole, pyrazine, and benzamide derivatives. Common synthetic routes may involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Formation of the pyrazine ring: This can be synthesized via condensation reactions involving diamines and diketones.

    Coupling reactions: The pyrazole and pyrazine rings are then coupled to form the desired intermediate.

    Benzamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2-pyrazinyl)benzamide: Similar structure but lacks the methylthio group.

    N-(3-pyrazolyl)benzamide: Similar structure but lacks the pyrazine ring.

    N-(2-pyrazinyl)-2-(methylthio)benzamide: Similar structure but lacks the pyrazole ring.

Uniqueness

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(methylthio)benzamide is unique due to the presence of both pyrazole and pyrazine rings, as well as the methylthio group. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-22-11-12(9-21-22)16-14(18-7-8-19-16)10-20-17(23)13-5-3-4-6-15(13)24-2/h3-9,11H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPLTTOAXIVSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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